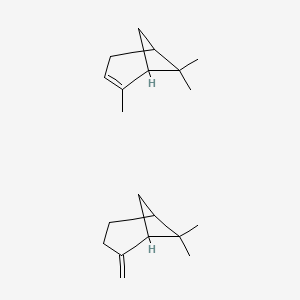

BICYCLO3.1.1HEPT-2-ENE, 2,6,6-TRIMETHYL-, POLYMER WITH 6,6-DIMETHYL-2-METHYLENEBICYCLO3.1.1HEPTANE

Description

Pinene is a bicyclic monoterpene hydrocarbon with the molecular formula C10H16. It exists in two isomeric forms: alpha-pinene and beta-pinene. These isomers are found in the essential oils of many plants, particularly coniferous trees like pines. Alpha-pinene is known for its distinctive pine-like scent, while beta-pinene has a woody-green aroma. Both isomers are widely used in various industries due to their unique chemical properties and biological activities .

Properties

CAS No. |

31393-98-3 |

|---|---|

Molecular Formula |

C20H32 |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene |

InChI |

InChI=1S/2C10H16/c2*1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3;8-9H,1,4-6H2,2-3H3 |

InChI Key |

CUZHJZGRKFEZIY-UHFFFAOYSA-N |

SMILES |

CC1=CCC2CC1C2(C)C.CC1(C2CCC(=C)C1C2)C |

Canonical SMILES |

CC1=CCC2CC1C2(C)C.CC1(C2CCC(=C)C1C2)C |

Other CAS No. |

31393-98-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-pinene and beta-pinene can be synthesized through various methods, including the pyrolysis of other terpenes. For example, myrcene can be obtained by the pyrolysis of alpha-pinene or beta-pinene . Additionally, biotransformation methods using microorganisms such as fungi and bacteria have shown promising results in producing these compounds .

Industrial Production Methods

Commercially, alpha-pinene and beta-pinene are primarily obtained through the distillation of turpentine, which is derived from the resin of pine trees. Turpentine typically contains about 60% alpha-pinene and 30% beta-pinene . Another method involves the conversion of alpha-pinene to beta-pinene through specific chemical reactions .

Chemical Reactions Analysis

Types of Reactions

Alpha-pinene and beta-pinene undergo various chemical reactions, including:

Oxidation: Both isomers can be oxidized to form compounds such as pinonaldehyde and nor-pinonaldehyde.

Reduction: Reduction reactions can convert these pinenes into other terpenes like camphene.

Common Reagents and Conditions

Common reagents used in the reactions of alpha-pinene and beta-pinene include ozone for ozonolysis, formaldehyde for substitution reactions, and various oxidizing agents for oxidation reactions .

Major Products

Major products formed from the reactions of alpha-pinene and beta-pinene include pinonaldehyde, nor-pinonaldehyde, camphene, nopol, and nopyl acetate .

Scientific Research Applications

Alpha-pinene and beta-pinene have a wide range of scientific research applications:

Chemistry: These compounds are used as intermediates in the synthesis of other chemicals and polymers.

Biology: They exhibit various biological activities, including antimicrobial, antifungal, and insecticidal properties

Medicine: Alpha-pinene and beta-pinene have shown potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer activities

Industry: These pinenes are used in the production of fragrances, flavors, and as solvents in the chemical industry

Mechanism of Action

The mechanism of action of alpha-pinene and beta-pinene involves their interaction with various molecular targets and pathways. For instance, alpha-pinene has been shown to exert bronchodilation effects by relaxing the airway muscles, making it beneficial for treating asthma . Both isomers also exhibit antimicrobial activity by disrupting the cell membranes of bacteria and fungi . Additionally, their anti-inflammatory and antioxidant effects are mediated through the inhibition of pro-inflammatory cytokines and the scavenging of free radicals .

Comparison with Similar Compounds

Alpha-pinene and beta-pinene are part of a larger family of terpenes, which includes compounds like limonene, camphene, and myrcene. While all these terpenes share a similar molecular structure, they differ in the arrangement of their atoms, leading to distinct physical and chemical properties . For example:

Limonene: Known for its citrus scent, limonene is commonly used in cleaning products and as a flavoring agent.

Camphene: This compound has a camphor-like aroma and is used in the production of fragrances and as a food additive.

Myrcene: Found in hops and bay leaves, myrcene has a musky, earthy scent and is used in the fragrance industry

Alpha-pinene and beta-pinene are unique due to their specific biological activities and their widespread occurrence in nature, making them valuable in various applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.